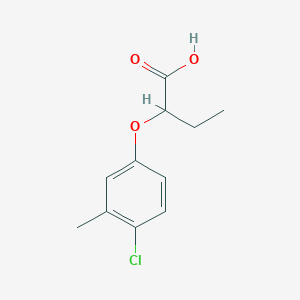

2-(4-Chloro-3-methylphenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Chloro-3-methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 869947-14-8 . It has a molecular weight of 228.68 and its molecular formula is C11H13ClO3 . The compound appears as colourless crystals .

Molecular Structure Analysis

The InChI code for “2-(4-Chloro-3-methylphenoxy)butanoic acid” is 1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The physical form of “2-(4-Chloro-3-methylphenoxy)butanoic acid” is colourless crystals . The technical grade of the compound is approximately 92% pure . It has a density of 1.233 g/cm3 at 22 °C . The molecular weight is 228.7 .

Scientific Research Applications

Sorption to Soil and Organic Matter

One notable application of 2-(4-Chloro-3-methylphenoxy)butanoic acid and related phenoxy herbicides is their interaction with soil and organic matter. Research has compiled extensive data on the soil-water distribution coefficients for various phenoxy herbicides, including 2-(4-Chloro-3-methylphenoxy)butanoic acid. This data suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are the most relevant sorbents for these herbicides, indicating the importance of these compounds in agricultural soil management and environmental safety practices (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in Pesticide Production

Another critical application area is the treatment of wastewater produced by the pesticide industry. Studies highlight the high strength wastewater generated, containing a variety of toxic pollutants including 2-(4-Chloro-3-methylphenoxy)butanoic acid. Biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds, creating a high-quality effluent. This research is pivotal for environmental protection efforts, especially in minimizing the impact of pesticide production on water sources (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

Target of Action

It is suggested that it may interact with nuclear hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression .

Mode of Action

Given its potential interaction with nuclear hormone receptors , it may influence the regulation of gene expression and affect cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound undergoes β-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . These biochemical transformations are part of the compound’s metabolic pathway in susceptible plants .

Pharmacokinetics

It is known that the compound is chemically very stable . It is also suggested that the compound is excreted in the urine, either unchanged or as MCPA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chloro-3-methylphenoxy)butanoic acid. The compound is chemically very stable and is stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, DT50 2.2 d . It is also stable to aluminium, tin, and iron up to 150 °C . The compound’s action can be influenced by environmental conditions such as temperature .

properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMDCNBSSRFWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=C(C=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenoxy)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)

![6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2441678.png)